N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide
Overview
Description
Synthesis Analysis
The synthesis of N-hydroxy peptides, which includes compounds like “N’-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide”, can be achieved through a versatile method that prepares N-hydroxy peptide on solid support . This method evaluates the impact of backbone N-hydroxylation on secondary structure stability .Scientific Research Applications
Synthesis and Crystal Structures
- N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide is involved in the synthesis and characterization of new compounds and complexes. For instance, Li, Zhai, Hu, and Jiang (2009) discussed the synthesis of new asymmetric sulfonamide Schiff bases and their copper(II) complexes, highlighting the role of similar compounds in forming complex molecular architectures (Li, Zhai, Hu, & Jiang, 2009).
Reaction Mechanisms
- Research has focused on understanding the reaction mechanisms involving similar compounds. Chlenov, Salamonov, and Tartakovskii (1976) explored the reactions of certain oxa-azabicyclo octanes with nucleophilic reagents, demonstrating the versatile chemical interactions and transformations possible with such structures (Chlenov, Salamonov, & Tartakovskii, 1976).
Potential Therapeutic Applications
- Novel histone deacetylase (HDAC) inhibitors, related to the chemical structure , have been studied for their effects in cancer treatment. Rana, Rosengren, and Smith (2022) examined the potential of Jazz90 and Jazz167 HDAC inhibitors in androgen receptor-negative prostate cancer, utilizing multivariate statistical analyses to predict their efficacy (Rana, Rosengren, & Smith, 2022).
Photoluminescence Measurements
- Compounds with similar structures have been studied for their photoluminescence properties. The research by Lu, Hu, Wang, Guo, and Yang (2017) on benzothiazole derivatives, which exhibit distinct luminescent properties, shows the potential application of such compounds in developing white-light emitting devices (Lu, Hu, Wang, Guo, & Yang, 2017).
Polymerization and Material Science
- The compound's derivatives play a role in the field of material science, particularly in polymerization processes. Singh, Kuckling, Choudhary, Adler, and Koul (2006) described the photopolymerization of N-isopropylacrylamide films, a process integral to developing advanced materials for various applications (Singh, Kuckling, Choudhary, Adler, & Koul, 2006).
Molecular Recognition and Shape Correlation
- The compound and its analogues have been utilized in studies focusing on molecular shape recognition. Czaun, Rahman, Takafuji, and Ihara (2008) discussed the structure correlation in phenylalanine-based polymer-silica composites, emphasizing the compound's role in creating selective hybrid materials (Czaun, Rahman, Takafuji, & Ihara, 2008).
properties
IUPAC Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c32-26(15-9-1-2-10-16-27(33)30-34)29-28-21-22-17-19-25(20-18-22)31(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-8,11-14,17-21,34H,1-2,9-10,15-16H2,(H,29,32)(H,30,33)/b28-21+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWWYFKVBFUVIZ-SGWCAAJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NNC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=N/NC(=O)CCCCCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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